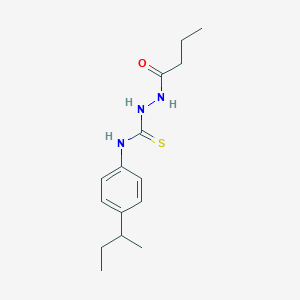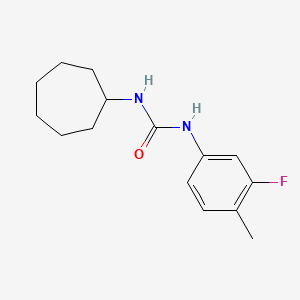![molecular formula C20H13Cl2N3O B4632406 2-{4-[(3,4-dichlorophenyl)amino]-2-quinazolinyl}phenol](/img/structure/B4632406.png)
2-{4-[(3,4-dichlorophenyl)amino]-2-quinazolinyl}phenol
Overview
Description
Synthesis Analysis
The synthesis of quinazoline derivatives, including compounds similar to "2-{4-[(3,4-dichlorophenyl)amino]-2-quinazolinyl}phenol," often involves multi-step chemical reactions starting from basic aromatic amines or acids. For instance, Patel and Patel (2007) described the synthesis of quinazolin-4(3H)ones derivatives from 2-[(2,6-dichlorophenyl)amino] phenylacetic acid, which involved reactions like cyclization and Schiff base formation, leading to compounds with antimicrobial properties (Patel & Patel, 2007).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system containing a benzene ring fused to a pyrimidine ring. Castillo et al. (2012) conducted a detailed structural and vibrational study on a similar compound, 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one, using density functional theory (DFT) and spectroscopic analysis to understand its bond orders, charge transfers, and topological properties (Castillo et al., 2012).
Chemical Reactions and Properties
Quinazoline derivatives can undergo various chemical reactions, including cyclization, sulfonation, and Schiff base reactions, leading to a wide range of compounds with diverse chemical properties. Patel, Patel, and colleagues (2010) synthesized (4-oxo-thiazolidinyl)sulfonamides of quinazolin-4(3H)ones through Schiff base formation, demonstrating the versatility of quinazoline derivatives in chemical synthesis (Patel et al., 2010).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure and substituents. The detailed analysis of these properties requires experimental studies, including X-ray crystallography and solubility tests, to understand how structural variations affect the physical characteristics of these compounds.
Chemical Properties Analysis
The chemical properties of quinazoline derivatives, including their reactivity, stability, and interaction with other molecules, are crucial for their application in various scientific fields. Studies like those conducted by Kamal et al. (2015) on the synthesis and antimicrobial activity of quinazoline derivatives highlight the importance of understanding the chemical behavior of these compounds (Kamal et al., 2015).
Scientific Research Applications
Antimicrobial Applications
Compounds structurally related to 2-{4-[(3,4-dichlorophenyl)amino]-2-quinazolinyl}phenol have been synthesized and studied for their antimicrobial properties. For instance, the synthesis and microbial studies of sulfonamides bearing quinazolin-4(3H)ones have demonstrated remarkable antibacterial and antifungal activities (N. Patel, V. Patel, Hemant R. Patel, Faiyazalam M. Shaikh, Jaymin C. Patel, 2010). These compounds showed significant minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria, as well as against fungi, highlighting their potential in addressing microbial resistance challenges.
Material Science and Chemical Studies
In material science, the structural study and vibrational spectra of quinazolinone derivatives, like 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one, have been carried out using experimental infrared spectrum and theoretical calculations (M. V. Castillo, E. Romano, A. Raschi, Alisia Yurquina, S. Brandán, 2012). These studies provide insights into the molecular structure, vibrational modes, and potential applications of quinazolinone derivatives in designing materials with specific optical or electronic properties.
Antioxidant and Cytotoxic Activity
Quinazolin-4(3H)-one derivatives have also been explored for their antioxidant and cytotoxic activities. For example, the synthesis and in vitro evaluation of polyphenolic derivatives of quinazolin-4(3H)-one have shown significant antiradical activity and cytotoxicity against cancer cell lines (Raluca Pele, Gabriel Marc, Ioana Ionuț, C. Nastasă, Ionel Fizeșan, A. Pîrnău, L. Vlase, M. Palage, S. Oniga, O. Oniga, 2022). These findings suggest that such compounds could be promising candidates for developing new anticancer therapies.
Future Directions
The future directions for the study of “2-{4-[(3,4-dichlorophenyl)amino]-2-quinazolinyl}phenol” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications in various fields. This would require extensive research and analysis of relevant papers .
Mechanism of Action
Target of Action
The primary targets of 2-{4-[(3,4-dichlorophenyl)amino]-2-quinazolinyl}phenol are Hemoglobin subunit alpha and Hemoglobin subunit beta . These proteins are crucial components of hemoglobin, the molecule responsible for oxygen transport in the blood.
Pharmacokinetics
Similar compounds have been studied, and it was found that increases in dose led to proportionate increases in the maximum blood substance concentration . The times to maximum concentration were 0.25 – 1.5 h . The times during which substances were detectable in blood with a sensitivity of 0.1 ng/ml were determined .
Result of Action
Based on its potential inhibition of the dyrk1a-pkb/akt pathway, it can be hypothesized that the compound may induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation .
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with key enzymes and proteins involved in cell signaling pathways. Specifically, it has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase (HDAC), both of which play crucial roles in cell proliferation and survival . The nature of these interactions involves the compound binding to these enzymes, thereby reducing their activity.
Cellular Effects
2-{4-[(3,4-dichlorophenyl)amino]-2-quinazolinyl}phenol influences cell function by modulating key signaling pathways. It has been shown to reduce the expression of EGFR and downregulate the phosphorylation of AKT and ERK, which are key components of the EGFR signaling pathway . This can impact gene expression and cellular metabolism, leading to reduced cell proliferation.
Molecular Mechanism
The compound exerts its effects at the molecular level through specific binding interactions with biomolecules. It acts as an inhibitor of EGFR, a tyrosine kinase, and HDAC, an enzyme that removes acetyl groups from histones . This can lead to changes in gene expression, as EGFR signaling and histone acetylation are both involved in the regulation of transcription.
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. For instance, it has been observed that the compound’s inhibitory effects on EGFR and HDAC can lead to long-term changes in cell proliferation and survival .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses of the compound have been shown to effectively inhibit tumor growth in mice, without causing organ damage .
properties
IUPAC Name |
2-[4-(3,4-dichloroanilino)quinazolin-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-15-10-9-12(11-16(15)22)23-19-13-5-1-3-7-17(13)24-20(25-19)14-6-2-4-8-18(14)26/h1-11,26H,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUXLQHTEPYRQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4632324.png)
![2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4632332.png)

![2,2',2'',2'''-[(3,6-difluorobenzene-1,2,4,5-tetrayl)tetrakis(thio)]tetraethanol](/img/structure/B4632341.png)
![N-(4-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4632347.png)
![N-[2-(3-nitrophenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4632353.png)
![isopropyl 4-(4-tert-butylphenyl)-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4632373.png)




![N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-4-nitrobenzamide](/img/structure/B4632396.png)

![1-({1-[(3-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4632410.png)